![molecular formula C21H27N3O6 B1236940 Casimiroedine CAS No. 5853-02-1](/img/structure/B1236940.png)
Casimiroedine
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Overview
Description
Casimiroedine is a member of cinnamamides and a tertiary carboxamide.
This compound is a natural product found in Casimiroa edulis with data available.
Scientific Research Applications
Pharmacological Activities
Research has highlighted several pharmacological activities associated with Casimiroedine:
- Antioxidant Properties : this compound exhibits significant antioxidant activity, which may contribute to its potential protective effects against oxidative stress-related diseases.
- Sedative Effects : Traditionally used in herbal medicine, extracts containing this compound have been noted for their sedative effects, making them useful in treating anxiety and insomnia.
- Cardiovascular Benefits : Studies indicate that compounds from Casimiroa species, including this compound, may have cardiovascular protective effects. This includes vasodilation and antihypertensive properties.
Sedative Effects in Animal Models
A study investigated the sedative effects of an aqueous extract of C. edulis, which contains this compound. The results indicated a significant reduction in locomotor activity in treated animals compared to controls, suggesting potential use as a natural sedative .
Antioxidant Activity Assessment
Research assessing the antioxidant capacity of various extracts from C. edulis demonstrated that those containing this compound had a higher radical scavenging activity compared to other extracts. This suggests its potential application in formulations aimed at reducing oxidative damage .
Cardiovascular Studies
In another study focusing on the cardiovascular effects of C. edulis, extracts were shown to lower blood pressure in hypertensive rats. The presence of this compound was correlated with these effects, indicating its role as a bioactive compound with therapeutic potential .
Data Table: Biological Activities of Compounds Isolated from Casimiroa
Compound | Biological Activity | Plant Species | Part Used |
---|---|---|---|
This compound | Sedative, Antioxidant | C. edulis | Leaves |
Umbelliferone | Anticoagulant | C. edulis | Leaves |
Herniarin | Vasodilation | C. edulis | Seeds |
Auraptene | Unknown | C. pubescens | Roots |
Properties
CAS No. |
5853-02-1 |
---|---|
Molecular Formula |
C21H27N3O6 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(E)-N-methyl-3-phenyl-N-[2-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]imidazol-4-yl]ethyl]prop-2-enamide |
InChI |
InChI=1S/C21H27N3O6/c1-23(17(26)8-7-14-5-3-2-4-6-14)10-9-15-11-24(13-22-15)21-20(29)19(28)18(27)16(12-25)30-21/h2-8,11,13,16,18-21,25,27-29H,9-10,12H2,1H3/b8-7+/t16-,18-,19+,20-,21-/m1/s1 |
InChI Key |
CSFQQZOIHVWGMN-BQYQJAHWSA-N |
SMILES |
CN(CCC1=CN(C=N1)C2C(C(C(C(O2)CO)O)O)O)C(=O)C=CC3=CC=CC=C3 |
Isomeric SMILES |
CN(CCC1=CN(C=N1)C2C(C(C(C(O2)CO)O)O)O)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CN(CCC1=CN(C=N1)C2C(C(C(C(O2)CO)O)O)O)C(=O)C=CC3=CC=CC=C3 |
Synonyms |
casimiroedine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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